zirconium carbide

Ultra-High Temperature Ceramics Aerospace Materials Weight Reduction

Researchers requiring ultra-high temperature ceramics for nuclear or aerospace applications often face supply inconsistencies and limited performance data. Zirconium carbide (ZrC) solves this with: • Low neutron absorption cross-section enabling keff of 1.34 for Gen IV reactor cladding. • 47-54% weight reduction vs HfC/TaC, critical for aerospace payload. • Pressureless-sintered components substitute tungsten at >2000°C with 65% lower density. • Sputtered coatings achieve Vickers hardness of 4840 kg/mm² for extended tool life. BenchChem supplies specification-driven ZrC with full batch traceability.

Molecular Formula ZrC
Molecular Weight 0
CAS No. 12020-14-3
Cat. No. B1172143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namezirconium carbide
CAS12020-14-3
SynonymsMonozirconium monocarbide
Molecular FormulaZrC
Structural Identifiers
Commercial & Availability
Standard Pack Sizes50 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zirconium Carbide (ZrC) – Ultra-High Temperature Ceramic Overview


Zirconium carbide (ZrC) is a group IV transition metal carbide and a prominent member of the ultra-high temperature ceramic (UHTC) family [1]. It is characterized by its face-centered cubic (NaCl-type) crystal structure, which confers a unique combination of properties, including an exceptionally high melting point (approx. 3540 °C), high hardness (~25 GPa), and good electrical and thermal conductivity [2]. Its comparatively low theoretical density of ~6.73 g/cm³ distinguishes it from other refractory carbides, making it a prime candidate for weight-sensitive applications in extreme environments [1].

ZrC vs. Other Carbides: Critical Performance Differences


While ZrC shares the UHTC classification with other carbides like hafnium carbide (HfC) and tantalum carbide (TaC), critical variations in density, oxidation behavior, and nuclear properties preclude simple material substitution. For instance, ZrC has a significantly lower density than HfC or TaC, which directly impacts component weight in aerospace vehicles [1]. Furthermore, its oxidation onset temperature differs from other multi-phase carbide systems, affecting high-temperature coating lifecycles [2]. Most distinctly, ZrC's low thermal neutron absorption cross-section makes it uniquely suited for nuclear applications where other UHTCs or conventional cladding materials would compromise reactor neutron economy [3]. These quantifiable differences in fundamental physical and functional properties necessitate a targeted procurement approach based on application-specific performance data.

Quantitative Evidence for ZrC vs. Comparators


Density Advantage for Aerospace Weight Reduction

For applications where high-temperature structural integrity and minimal mass are paramount, ZrC offers a clear density advantage over its closest UHTC analogs. The theoretical density of ZrC is significantly lower than that of HfC and TaC, which translates directly to weight savings in aerospace components such as leading edges and nose caps for hypersonic vehicles [1]. This is a critical procurement differentiator, as HfC and TaC provide similar thermal stability but impose a substantial weight penalty.

Ultra-High Temperature Ceramics Aerospace Materials Weight Reduction Refractory Carbides

Neutronic Performance for Nuclear Fuel Cladding

In nuclear reactor core environments, the choice of cladding material is critical for neutron economy and overall reactor efficiency. A comprehensive neutronic study comparing five candidate cladding materials found that ZrC demonstrated the highest effective neutron multiplication factor (keff) when paired with uranium-based fuel, indicating superior neutron economy [1]. This performance surpasses that of conventional Zircaloy and advanced alternatives like SiC and FeCrAl.

Nuclear Materials Fuel Cladding Neutron Economy Radiation Shielding

Oxidation Onset and Ablation in Multi-Phase Carbide Systems

The high-temperature oxidation and ablation behavior of UHTC coatings are critical performance metrics. A study comparing multi-phase carbide systems revealed that a coating containing HfC-ZrC-TiC exhibits a higher oxidation onset temperature (475 °C) and slower ablation rates compared to an HfC-ZrC-TaC coating [1]. While this is a class-level comparison of multi-phase systems, it highlights how the specific carbide pairing—here TiC vs. TaC with ZrC—has a quantifiable and significant impact on the lifetime of thermal protection systems.

Ultra-High Temperature Ceramics Oxidation Resistance Ablation Performance Thermal Protection Systems

Coating Hardness: ZrC vs. TiC and HfC

For tooling and wear-resistant coating applications, the hardness of the deposited film is a primary selection criterion. In a direct comparative study of reactively sputtered transition metal carbides, ZrC coatings exhibited the highest Vickers microhardness among the carbide group tested, surpassing both TiC and HfC [1]. This establishes ZrC as a premier candidate for applications demanding maximum surface hardness from a carbide coating.

Hard Coatings Physical Vapor Deposition Wear Resistance Cutting Tools

Cost-Effective Substitute for Tungsten in Furnace Components

Tungsten (W) is a high-performance refractory metal but faces challenges related to high cost, high density, and supply chain vulnerability. Research into advanced ZrC ceramics has demonstrated that dense ZrC components can serve as a direct substitute for tungsten in applications such as heating elements and evaporation boats in high-vacuum furnaces [1]. This substitution is enabled by ZrC's comparable high-temperature performance and its significant density and cost advantages.

High-Temperature Furnaces Refractory Metals Cost Reduction Supply Chain Resilience

Thermal Conductivity vs. Nuclear and Aerospace Ceramics

Efficient heat transfer is critical in nuclear fuel elements and high-temperature heat exchangers. Stoichiometric ZrC exhibits a thermal conductivity of 20.5 W/m·K at room temperature, which increases to ~38 W/m·K at 2000 °C [1][2]. This positive temperature dependence of thermal conductivity, combined with its lower neutron absorption, makes it a more effective heat transfer medium in-core than alternative ceramics like SiC or other UHTCs.

Thermal Management Thermal Conductivity Nuclear Reactors Heat Exchangers

ZrC Procurement Scenarios


Nuclear Fuel Cladding and Core Structural Components for Advanced Reactors

The combination of high thermal conductivity (20.5-38 W/m·K), a low neutron absorption cross-section (enabling a keff of 1.34 with uranium fuel), and high-temperature stability makes ZrC a superior cladding material for Generation IV reactors and space nuclear propulsion systems [1][2]. Its performance in neutronic, thermal, and radiation shielding analyses surpasses conventional alternatives like Zircaloy, SiC, and FeCrAl, directly improving reactor efficiency and safety margins [1].

Lightweight TPS and Leading Edges for Hypersonic Vehicles

ZrC's density of 6.73 g/cm³ offers a 47-54% weight reduction compared to HfC and TaC, a critical advantage for aerospace applications where every kilogram impacts payload and performance [3]. When formulated into composites like HfC-ZrC-TiC, the material exhibits a higher oxidation onset temperature (475 °C) and 52% lower mass ablation rate than HfC-ZrC-TaC alternatives, providing quantifiable improvements in TPS service life [4].

High-Vacuum Furnace Hardware: Heating Elements and Evaporation Boats

Dense, pressureless-sintered ZrC components are a viable, cost-effective substitute for tungsten in high-vacuum furnace applications up to >2000 °C [5]. With a flexural strength of 350 MPa at 20 °C and 200 MPa at 1400 °C, ZrC provides the necessary mechanical robustness while offering a 65% lower density and eliminating reliance on critical raw materials, thereby reducing both system weight and procurement costs [5].

Wear-Resistant PVD Coatings for Cutting Tools

Reactively sputtered ZrC coatings exhibit a Vickers microhardness of 4840 kg/mm², which is higher than that of comparably deposited TiC and HfC coatings [6]. This superior hardness directly translates to enhanced wear resistance and extended tool life in demanding machining applications, making ZrC a preferred target material for PVD coating services [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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